molecular formula C9H7BrF2O2 B6293105 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde CAS No. 2404734-01-4

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B6293105
CAS No.: 2404734-01-4
M. Wt: 265.05 g/mol
InChI Key: SBWAKWGNBYMGCE-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at position 5, an ethoxy group at position 4, and fluorine atoms at positions 2 and 3 on the aromatic ring. This compound is structurally distinct due to the combination of electron-withdrawing (Br, F) and electron-donating (ethoxy) substituents, which influence its reactivity and physicochemical properties.

Key properties inferred from structural analogs:

  • Molecular formula: C₉H₇BrF₂O₂.
  • Molecular weight: ~265.04 g/mol (calculated).
  • Storage: Likely stable at room temperature under inert atmospheres, similar to related benzaldehydes .

Properties

IUPAC Name

5-bromo-4-ethoxy-2,3-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAKWGNBYMGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde has several notable applications in research:

  • Pharmaceutical Development:
    • It serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique functional groups that can participate in further chemical transformations.
  • Material Science:
    • The compound is utilized in the development of novel materials with specific electronic and optical properties, making it valuable for research in organic electronics and photonics.
  • Biological Studies:
    • Its derivatives are investigated for biological activity, including potential anti-cancer properties. The presence of fluorine enhances metabolic stability, making these compounds suitable for drug development.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing a series of novel anticancer agents. The derivatives showed promising activity against various cancer cell lines, indicating the compound's potential in medicinal chemistry.

Case Study 2: Development of Organic Photovoltaics

Research has explored the incorporation of this compound into organic photovoltaic devices. The compound's unique electronic properties contributed to improved efficiency in solar cells, showcasing its application in renewable energy technologies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-4-ethoxy-2,3-difluorobenzaldehyde with its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences
This compound - C₉H₇BrF₂O₂ ~265.04 Br (5), OCH₂CH₃ (4), F (2,3) Ethoxy group enhances electron density
5-Bromo-2,3-difluorobenzaldehyde 633327-22-7 C₇H₃BrF₂O 221.00 Br (5), F (2,3) Lacks ethoxy; lower MW and polarity
4-Bromo-2,3-difluorobenzaldehyde 644985-24-0 C₇H₃BrF₂O 221.00 Br (4), F (2,3) Bromine position alters reactivity
5-Bromo-4-ethoxy-2,3-difluorobenzoic acid - C₉H₇BrF₂O₃ 297.06 COOH (1) instead of CHO Carboxylic acid group increases acidity

Reactivity and Functional Group Influence

  • This contrasts with analogs lacking alkoxy groups (e.g., 5-bromo-2,3-difluorobenzaldehyde), which may exhibit faster reaction rates in electrophilic attacks due to reduced steric hindrance .
  • Bromine as a leaving group : The bromine atom facilitates nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). However, the ethoxy group may sterically hinder such reactions compared to unsubstituted analogs .
  • Aldehyde vs. carboxylic acid : The aldehyde group in the target compound is more reactive toward nucleophilic additions (e.g., forming imines or hydrazones) compared to the carboxylic acid derivative, which is more suited for esterification or salt formation .

Biological Activity

5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 5-position
  • Ethoxy group at the 4-position
  • Difluoro substituents at the 2 and 3 positions

These modifications influence its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound primarily stems from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and potentially alter metabolic pathways. The presence of the ethoxy group enhances solubility in organic solvents, making it a useful intermediate in organic synthesis and medicinal chemistry.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : In studies assessing superoxide anion generation and elastase release, compounds similar to this compound showed significant inhibition of these processes. For instance, related compounds achieved over 50% inhibition at a concentration of 10 µM .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy group can significantly influence this activity .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by inhibiting β-secretase (BACE) activity, which is crucial in Alzheimer's disease pathology .

Case Studies and Research Findings

StudyFindings
NCBI Study on Superoxide GenerationCompounds related to this compound showed IC50 values indicating effective inhibition of superoxide production .
Patent Research on BACE InhibitionHighlighted the potential of similar compounds to inhibit BACE activity effectively, suggesting therapeutic avenues for Alzheimer’s treatment .
Comparative Analysis with AnaloguesThe ethoxy substituent was critical for maintaining activity; replacements resulted in diminished effects .

Q & A

Q. Q1: What are the standard synthetic routes for 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde, and how can purity be optimized?

Methodological Answer:

  • Synthetic Route: Start with a benzaldehyde precursor (e.g., 2,3-difluorobenzaldehyde) and perform sequential bromination and ethoxylation. Bromination can be achieved using NBS (N-bromosuccinimide) under radical conditions, while ethoxylation may require Williamson ether synthesis with a protected hydroxyl group .
  • Purity Optimization: Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards . Purity >95% is achievable, as seen in analogous bromo-fluorobenzaldehyde derivatives .

Q. Q2: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Analyze substituent effects on chemical shifts. For example, the aldehyde proton appears at δ 9.8–10.2 ppm, while ethoxy protons resonate at δ 1.3–1.5 ppm (triplet) and δ 3.4–3.6 ppm (quartet) . Fluorine coupling patterns (e.g., para/meta F-F splitting) help confirm substitution positions.
  • Mass Spectrometry: High-resolution ESI-MS (negative ion mode) can verify molecular weight (calc. for C9H7BrF2O2: 279.96 g/mol) and isotopic patterns for bromine .

Advanced Reactivity and Functionalization

Q. Q3: How do the electron-withdrawing groups (Br, F) influence the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The aldehyde’s electrophilicity is enhanced by adjacent fluorine and bromine substituents, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the ethoxy group may reduce reactivity at the ortho position.
  • Case Study: In Suzuki-Miyaura couplings, Pd catalysis with aryl boronic acids requires careful optimization of base (e.g., K2CO3) and solvent (DMF/toluene) to avoid aldehyde reduction .

Q. Q4: What strategies mitigate regioselectivity challenges during further functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl for the aldehyde) to direct electrophilic substitution to desired positions. Deprotection with aqueous HCl restores the aldehyde .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites. For example, meta-Fluorine directs electrophiles to the para position relative to the ethoxy group .

Stability and Storage

Q. Q5: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C under inert gas (Ar/N2) to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation, as seen in similar halogenated benzaldehydes .
  • Stability Monitoring: Perform periodic TLC analysis (silica, hexane/EtOAc 7:3). Degradation products (e.g., carboxylic acid) appear as lower Rf spots.

Analytical Challenges and Data Contradictions

Q. Q6: How can conflicting NMR data for bromo-fluorobenzaldehyde derivatives be resolved?

Methodological Answer:

  • Solvent Effects: Record NMR in deuterated DMSO to resolve overlapping peaks. For example, DMSO-d6 shifts aldehyde protons upfield compared to CDCl3 .
  • 2D NMR: Use HSQC and HMBC to assign ambiguous signals. Cross-peaks between the ethoxy methyl group (δ 1.3 ppm) and the adjacent oxygen-bearing carbon confirm connectivity .

Application in Complex Synthesis

Q. Q7: How is this compound used as a building block in pharmaceutical intermediates?

Methodological Answer:

  • Case Study: The aldehyde group serves as a handle for condensation reactions. For example, it can form Schiff bases with amines, which are precursors to heterocycles (e.g., quinolines) .
  • Scale-Up: Pilot-scale reactions (10–50 g) require strict temperature control (–78°C for BBr3-mediated deprotection) to maintain yield >80% .

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